N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide
Description
N'-[2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide is a synthetic organic compound featuring a unique combination of structural motifs:
- Thiophen-3-yl group: A sulfur-containing heterocycle, enhancing lipophilicity and electronic properties.
- 2,5-Dimethoxyphenyl group: A benzene ring substituted with methoxy groups at positions 2 and 5, influencing electronic and steric characteristics.
- Ethanediamide linkage: A diamide functional group, enabling hydrogen bonding and stability.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(2,5-dimethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-28-17-7-8-20(29-2)18(13-17)24-22(27)21(26)23-14-19(16-9-12-30-15-16)25-10-5-3-4-6-11-25/h7-9,12-13,15,19H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBDCAHYYQPSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of Azepane Derivative: Starting with azepane, the compound is functionalized to introduce the ethyl group.
Thiophene Functionalization: Thiophene is then introduced through a coupling reaction.
Dimethoxyphenyl Integration: The dimethoxyphenyl group is incorporated via a substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form different amine derivatives.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The azepane ring may interact with biological receptors, while the thiophene and dimethoxyphenyl groups can modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, emphasizing substituents, functional groups, and inferred properties.
Structural and Functional Group Comparisons
Physicochemical Properties
- Melting Points : Rip-B (90°C) provides a benchmark for amide analogs, though the target compound’s ethanediamide group may increase melting point due to stronger intermolecular forces.
- Solubility : The sulfonamide analog likely has higher aqueous solubility than the ethanediamide due to the polar sulfonamide group.
- Molecular Weight : Estimated to be ~450–500 g/mol for the target compound, slightly higher than Rip-B (299.34 g/mol) due to the azepane and ethanediamide groups.
Research Findings and Data Tables
Table 1: Functional Group Impact on Properties
Table 2: Substituent Effects on Aromatic Rings
Biological Activity
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Azepane ring : A seven-membered nitrogen-containing ring.
- Thiophene moiety : A five-membered ring containing sulfur.
- Dimethoxyphenyl group : A benzene ring substituted with two methoxy groups.
The molecular formula is with a molecular weight of approximately 397.55 g/mol.
The biological activity of this compound may involve interactions with various molecular targets:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism or neurotransmitter reuptake.
In Vitro Studies
Research indicates that compounds with similar structures have shown promise as inhibitors of glycine transporter 1 (GlyT1), which plays a critical role in neurotransmitter regulation. For instance, derivatives of azepan-based compounds have demonstrated significant inhibitory activity against GlyT1 with IC50 values in the nanomolar range .
Case Studies and Research Findings
- GlyT1 Inhibitors : A study found that azepane derivatives exhibited enhanced potency compared to their piperidine counterparts in inhibiting GlyT1, suggesting structural modifications can lead to improved biological activity .
- Neuropharmacology : Compounds similar to this compound have been investigated for their effects on mood disorders and cognitive function due to their influence on neurotransmitter systems.
Biological Activity Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.55 g/mol |
| Mechanism of Action | Receptor modulation, enzyme inhibition |
| IC50 (GlyT1 Inhibition) | < 100 nM (varies by derivative) |
| CNS Penetration Potential | Favorable (based on related studies) |
Q & A
Basic Question: What are the standard synthetic routes for N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,5-dimethoxyphenyl)ethanediamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. For ethanediamide derivatives, a common approach includes:
Amide coupling : Reacting a substituted ethylamine intermediate (e.g., 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine) with an activated ethanedioic acid derivative (e.g., oxalyl chloride) under inert conditions.
Functional group protection : Protecting reactive groups (e.g., methoxy or thiophenyl) during coupling to prevent side reactions.
Purification : Use column chromatography or recrystallization (e.g., ethanol-dioxane mixtures) to isolate the final compound .
Key Considerations : Reaction temperature (often 0–25°C for coupling), solvent choice (e.g., DMF or THF), and stoichiometric ratios are critical for yield optimization .
Basic Question: What analytical techniques are recommended for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., azepane, thiophene, and dimethoxyphenyl groups). For example, thiophen-3-yl protons appear as distinct aromatic signals at δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ ion).
- Infrared (IR) Spectroscopy : Identify characteristic amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
Advanced Question: How can researchers optimize the reaction yield and purity of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, reflux in ethanol with sodium acetate improved yields in analogous ethanediamide syntheses .
- Purification Strategies : Use preparative HPLC for polar byproducts or mixed recrystallization solvents (e.g., ethanol:dichloromethane) to enhance crystal purity .
- In-line Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediates .
Advanced Question: How can structure-activity relationships (SAR) be analyzed for this compound’s pharmacological potential?
Methodological Answer:
- Derivative Synthesis : Modify substituents (e.g., replace azepane with piperidine or adjust methoxy positions) and compare bioactivity .
- Enzyme Assays : Test inhibition of target enzymes (e.g., tankyrase or kinases) using fluorescence-based assays. For example, measure IC₅₀ values in Wnt signaling pathways .
- Computational Docking : Use software like AutoDock to predict binding affinities with protein targets (e.g., neurological receptors) based on thiophene and amide interactions .
Advanced Question: How can contradictions in biological activity data be resolved?
Methodological Answer:
- Reproducibility Checks : Verify assay conditions (e.g., cell line specificity, serum concentration) across independent labs .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
- Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., zebrafish models) studies to validate mechanisms .
Basic Question: What solvents and storage conditions are suitable for this compound?
Methodological Answer:
- Solubility : Test in DMSO (common for biological assays) or dichloromethane (for synthetic steps). Note that solubility data may require empirical determination .
- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the amide bond or oxidation of thiophene .
Advanced Question: How can the compound’s stability under physiological conditions be assessed?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at timed intervals .
- Plasma Stability : Use human or animal plasma to assess esterase-mediated hydrolysis of methoxy groups or amide bonds .
- Thermogravimetric Analysis (TGA) : Determine thermal degradation profiles to guide formulation development .
Advanced Question: What strategies are effective for resolving stereochemical complexities in related ethanediamides?
Methodological Answer:
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives .
- Circular Dichroism (CD) : Correlate optical activity with biological efficacy to identify active stereoisomers .
Basic Question: How can researchers validate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD) between the compound and purified proteins .
- Fluorescence Polarization : Compete with fluorescent ligands (e.g., ATP analogs) to quantify receptor binding .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of interactions .
Advanced Question: How can computational methods guide the design of derivatives with improved efficacy?
Methodological Answer:
- QSAR Modeling : Train models on bioactivity data to predict critical substituents (e.g., electron-donating groups on the dimethoxyphenyl ring) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes to identify stable binding poses and optimize substituent geometry .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
